Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate is a complex organic compound that features a benzoate ester linked to a dichloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate typically involves multiple steps:
Formation of the Dichloropyrimidine Core: The dichloropyrimidine core can be synthesized through the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines.
Coupling with Benzoate Ester: The dichloropyrimidine is then coupled with a benzoate ester under suitable conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzoate ester can be subjected to oxidation or reduction reactions to form corresponding acids or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution Products: Substitution reactions yield various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidation of the benzoate ester yields benzoic acid derivatives.
Scientific Research Applications
Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine-based pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its potential interactions with biological molecules.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-methylpyrimidine: Shares the dichloropyrimidine core but lacks the benzoate ester.
2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: Another compound with a similar pyrimidine core but different substituents.
Uniqueness
Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate is unique due to its combination of a benzoate ester and a dichloropyrimidine moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H10Cl3N3O2 |
---|---|
Molecular Weight |
346.6 g/mol |
IUPAC Name |
methyl 2-chloro-5-[(2,6-dichloropyrimidin-4-yl)-methylamino]benzoate |
InChI |
InChI=1S/C13H10Cl3N3O2/c1-19(11-6-10(15)17-13(16)18-11)7-3-4-9(14)8(5-7)12(20)21-2/h3-6H,1-2H3 |
InChI Key |
VWORXZRUHNSPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=C(C=C1)Cl)C(=O)OC)C2=CC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.